

Technical Guide: (1-Aminocyclopropyl)methanol hydrochloride Solubility

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Compound of Interest

Compound Name: (1-Aminocyclopropyl)methanol
hydrochloride

Cat. No.: B111220

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available solubility information for **(1-Aminocyclopropyl)methanol hydrochloride**. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on providing a framework for its determination, including a generalized experimental protocol.

Solubility Data

Quantitative solubility data for **(1-Aminocyclopropyl)methanol hydrochloride** is not extensively documented in publicly available literature. However, qualitative assessments of structurally similar compounds can provide some initial insights. For instance, the hydrochloride salt of a related aminocycloalkanol has been reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.^[1] It is crucial to note that this information is for a related compound and should be used as a preliminary guide only.

Table 1: Qualitative Solubility of a Structurally Related Compound

Compound Name	Solvent	Qualitative Solubility
(1r,3s)-3-Aminocyclopentanol hydrochloride	Dimethyl Sulfoxide (DMSO)	Slightly Soluble[1]
(1r,3s)-3-Aminocyclopentanol hydrochloride	Methanol	Slightly Soluble[1]

Disclaimer: The data in this table is for a structurally related compound and may not be representative of the solubility of **(1-Aminocyclopropyl)methanol hydrochloride**. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the equilibrium shake-flask method is a widely accepted and recommended approach for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation solubility of **(1-Aminocyclopropyl)methanol hydrochloride** in various solvents at a controlled temperature.

Materials:

- **(1-Aminocyclopropyl)methanol hydrochloride** (high purity)
- Selected solvents of analytical grade (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide)
- Temperature-controlled orbital shaker
- Calibrated analytical balance
- Vials with tight-fitting caps
- Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
- Volumetric flasks and pipettes

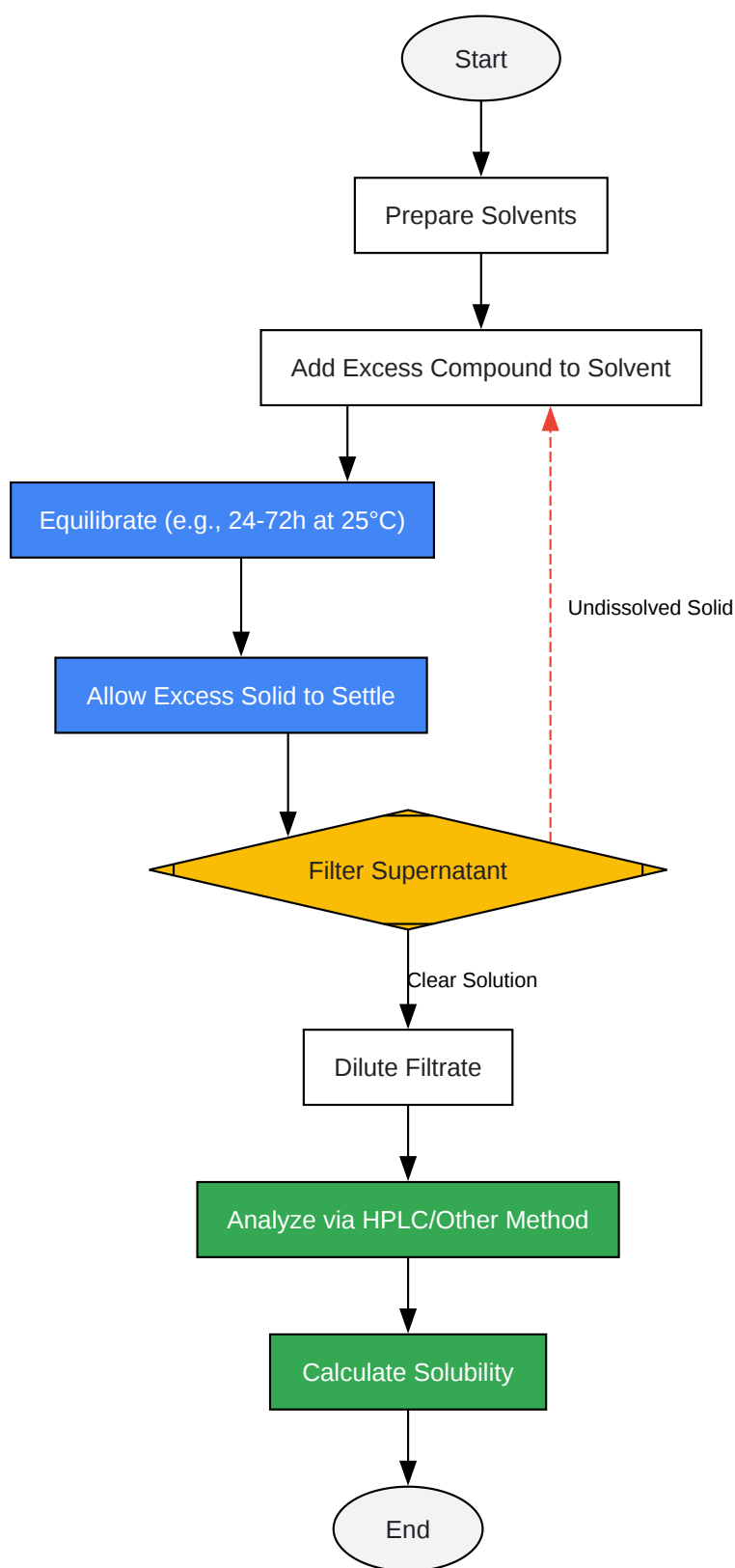
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Methodology:

- Preparation of Solvent Mixtures: Prepare any desired binary or multi-component solvent systems by accurately measuring the volume or mass of each solvent.
- Sample Preparation: Add an excess amount of **(1-Aminocyclopropyl)methanol hydrochloride** to a known volume of the selected solvent or solvent mixture in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[\[1\]](#)
- Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[\[1\]](#)
- Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for a minimum of 2 hours to permit the excess solid to settle.[\[1\]](#)
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent contamination of the sample with solid material.
- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[\[1\]](#)
- Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of **(1-Aminocyclopropyl)methanol hydrochloride**.
- Calculation: Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

Due to the lack of specific data on the biological activity or signaling pathways of **(1-Aminocyclopropyl)methanol hydrochloride**, a diagram illustrating the experimental workflow for solubility determination is provided below. This flowchart outlines the logical steps described in the experimental protocol.



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Caption: Experimental workflow for determining compound solubility.

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